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Compound of Interest

Compound Name: Vinclozolin

Cat. No.: B1683831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting properties

of the fungicide Vinclozolin and its primary metabolites. Vinclozolin, a dicarboximide

fungicide, is known to interfere with the endocrine system, primarily by acting as an antagonist

to the androgen receptor (AR). Its metabolites, particularly M1 (2-[[(3,5-dichlorophenyl)-

carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-

enanilide), are considered the active agents responsible for its antiandrogenic effects.[1][2][3]

[4][5] This guide delves into the molecular mechanisms of action, presents quantitative data

from key experimental assays, provides detailed experimental protocols, and illustrates

relevant biological pathways and experimental workflows.

Mechanism of Action: Androgen Receptor
Antagonism and Beyond
The primary endocrine-disrupting mechanism of Vinclozolin metabolites is their ability to act

as competitive antagonists of the androgen receptor.[2][3] Both M1 and M2 bind to the ligand-

binding domain of the AR, preventing the binding of endogenous androgens such as

testosterone and dihydrotestosterone (DHT). This competitive inhibition blocks the

conformational changes in the AR that are necessary for its subsequent translocation to the

nucleus, binding to androgen response elements (AREs) on DNA, and the recruitment of

coactivators, ultimately leading to the inhibition of androgen-dependent gene transcription.[1][6]
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Studies have shown that M2 is a significantly more potent AR antagonist than M1.[1] While the

parent compound, Vinclozolin, exhibits weak affinity for the AR, its in vivo effects are primarily

attributed to its rapid metabolism to M1 and M2.[2]

Beyond androgen receptor antagonism, research suggests that Vinclozolin and its metabolites

may interact with other steroid hormone receptors, including the progesterone receptor (PR),

glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), where they generally exhibit

antagonistic activity.[7] Furthermore, some studies indicate that these compounds may act as

weak agonists for estrogen receptors (ERα and ERβ).[7]

Vinclozolin has also been shown to affect steroidogenesis, the metabolic pathway that

produces steroid hormones. In vitro studies using the H295R human adrenocortical carcinoma

cell line have demonstrated that Vinclozolin can decrease the production of testosterone while

simultaneously increasing the production of estradiol.[8][9]

Quantitative Data on Endocrine Disrupting Activities
The following tables summarize the quantitative data on the endocrine-disrupting properties of

Vinclozolin and its metabolites from various in vitro assays.

Table 1: Androgen Receptor Binding Affinity

Compound Assay Type
Species/Cel
l Line

Endpoint Value (µM) Reference

Vinclozolin
Competitive

Binding

Rat Prostate

Cytosol
Ki > 700 [2]

Metabolite

M1

Competitive

Binding

Rat Prostate

Cytosol
Ki 92 [2]

Metabolite

M2

Competitive

Binding

Rat Prostate

Cytosol
Ki 9.7 [2]

Table 2: Antiandrogenic Activity in Reporter Gene Assays
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Compound Assay Type Cell Line Endpoint Value Reference

Vinclozolin

AR-Mediated

Reporter

Gene Assay

Yeast
Antiandrogeni

c Activity

Observed at

≥ 10⁻⁶ M
[10]

Metabolite

M2

AR-Mediated

Reporter

Gene Assay

Not Specified
Relative

Potency

50-fold more

potent

inhibitor than

M1

[1]

Table 3: Effects on Steroid Hormone Production in H295R Cells

Compound
Hormone
Measured

Effect

Lowest
Observed
Effect
Concentrati
on (LOEC)

Maximum
Fold
Change

Reference

Vinclozolin Testosterone Decrease - - [8]

Vinclozolin Estradiol Increase 10 µM 1.99 [11]

Vinclozolin Progesterone Decrease - - [8]

Vinclozolin
17α-OH-

progesterone
Decrease - - [11]

Vinclozolin
Androstenedi

one
Decrease - - [11]

Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize

the endocrine-disrupting properties of Vinclozolin and its metabolites.

Competitive Androgen Receptor Binding Assay
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Objective: To determine the ability of a test compound to compete with a radiolabeled androgen

for binding to the androgen receptor.

Materials:

Rat ventral prostate cytosol (source of AR)

Radiolabeled androgen (e.g., [³H]-R1881)

Unlabeled R1881 (for standard curve)

Test compounds (Vinclozolin, M1, M2)

Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

Hydroxyapatite (HAP) slurry

Scintillation cocktail

96-well microplates

Scintillation counter

Procedure:

Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled

R1881 in the assay buffer. The radiolabeled ligand is diluted to a final concentration at or

below its Kd.

Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

Total Binding: Radioligand and AR-containing cytosol.

Non-specific Binding: Radioligand, AR-containing cytosol, and a saturating concentration

of unlabeled R1881.

Competitive Binding: Radioligand, AR-containing cytosol, and varying concentrations of

the test compound.
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Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach

equilibrium.

Separation of Bound and Unbound Ligand: Add ice-cold HAP slurry to each well to bind the

receptor-ligand complexes. Incubate on ice with intermittent shaking. Centrifuge the plate to

pellet the HAP.

Washing: Aspirate the supernatant and wash the HAP pellets with cold assay buffer to

remove unbound radioligand.

Detection: Add scintillation cocktail to each well, and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC50 value (the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand) using non-linear regression

analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation (Reporter
Gene) Assay
Objective: To measure the ability of a test compound to induce or inhibit androgen receptor-

mediated gene expression.

Materials:

A mammalian cell line stably transfected with an androgen receptor expression vector and a

reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g.,

MMTV).

Cell culture medium and supplements.

Test compounds (Vinclozolin, M1, M2).

A reference androgen (e.g., DHT).
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A reference antiandrogen (e.g., hydroxyflutamide).

Lysis buffer.

Luciferase substrate.

96-well cell culture plates.

Luminometer.

Procedure:

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to

attach overnight.

Treatment:

Agonist Mode: Treat the cells with serial dilutions of the test compound.

Antagonist Mode: Treat the cells with a fixed concentration of a reference androgen (e.g.,

DHT) in the presence of serial dilutions of the test compound.

Incubation: Incubate the plate for 24-48 hours to allow for gene expression.

Cell Lysis: Remove the medium and add lysis buffer to each well to release the cellular

contents, including the reporter enzyme.

Detection: Add the luciferase substrate to each well and measure the luminescence using a

luminometer.

Data Analysis:

Agonist Mode: Plot the luminescence against the logarithm of the test compound

concentration to determine the EC50 value (the concentration that induces a half-maximal

response).

Antagonist Mode: Plot the percentage of inhibition of the androgen-induced response

against the logarithm of the test compound concentration to determine the IC50 value (the
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concentration that causes a half-maximal inhibition).

H295R Steroidogenesis Assay (Following OECD TG 456)
Objective: To assess the effect of a test chemical on the production of testosterone and

estradiol in a human adrenocortical carcinoma cell line.

Materials:

H295R human adrenocortical carcinoma cell line.

Cell culture medium and supplements.

Test compounds (Vinclozolin).

Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz as an inhibitor).

Solvent control (e.g., DMSO).

24-well cell culture plates.

ELISA kits or LC-MS/MS for hormone quantification.

Reagents for assessing cell viability (e.g., MTT assay).

Procedure:

Cell Seeding and Acclimation: Seed H295R cells in 24-well plates and allow them to

acclimate for 24 hours.

Exposure: Replace the medium with fresh medium containing seven different concentrations

of the test chemical, a solvent control, and positive controls, each in at least triplicate.

Incubation: Incubate the cells for 48 hours.

Sample Collection: At the end of the exposure period, collect the cell culture medium for

hormone analysis.
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Cell Viability Assessment: Measure cell viability in each well using a suitable method (e.g.,

MTT assay).

Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the

collected medium using validated methods such as ELISA or LC-MS/MS.

Data Analysis: Normalize the hormone concentrations to the solvent control. Analyze the

data for statistically significant changes in hormone production at each concentration of the

test chemical. Determine the Lowest Observed Effect Concentration (LOEC) for both

testosterone and estradiol.

Visualizing Pathways and Protocols
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway and experimental workflows discussed in this guide.
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Antagonistic Action of Vinclozolin Metabolites on Androgen Receptor Signaling
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Caption: Antagonistic Action of Vinclozolin Metabolites on Androgen Receptor Signaling.
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Workflow for Competitive Androgen Receptor Binding Assay
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Caption: Workflow for Competitive Androgen Receptor Binding Assay.
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Workflow for Androgen Receptor Reporter Gene Assay
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Caption: Workflow for Androgen Receptor Reporter Gene Assay.
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Workflow for H295R Steroidogenesis Assay (OECD TG 456)
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Caption: Workflow for H295R Steroidogenesis Assay (OECD TG 456).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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